molecular formula C22H28N2O4S B11230845 1-(benzylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]piperidine-3-carboxamide

1-(benzylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]piperidine-3-carboxamide

Cat. No.: B11230845
M. Wt: 416.5 g/mol
InChI Key: XQCBKJOIMDDVGJ-UHFFFAOYSA-N
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Description

1-(benzylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzylsulfonyl group, a piperidine ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(benzylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via a sulfonylation reaction, typically using benzylsulfonyl chloride and a base.

    Attachment of the Phenyl Group: The phenyl group is attached through a substitution reaction, often involving a phenyl halide and a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, using an amine and a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and optimized reaction conditions.

Chemical Reactions Analysis

1-(benzylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, often using acidic or basic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(benzylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(benzylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]piperidine-3-carboxamide can be compared with similar compounds such as:

    1-(benzylsulfonyl)piperidine: This compound lacks the phenyl and carboxamide groups, making it less complex and potentially less versatile.

    1-(benzylsulfonyl)-1H-pyrazole: This compound has a pyrazole ring instead of a piperidine ring, leading to different chemical properties and reactivity.

    1-(benzylsulfonyl)aziridine: This compound contains an aziridine ring, which is more strained and reactive compared to the piperidine ring.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(3-propan-2-yloxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C22H28N2O4S/c1-17(2)28-21-12-6-11-20(14-21)23-22(25)19-10-7-13-24(15-19)29(26,27)16-18-8-4-3-5-9-18/h3-6,8-9,11-12,14,17,19H,7,10,13,15-16H2,1-2H3,(H,23,25)

InChI Key

XQCBKJOIMDDVGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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